ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride
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Overview
Description
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅N₃O₂·HCl It is a derivative of pyrazolo[1,5-a]pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride typically involves the following steps:
Formation of Pyrazolo[1,5-a]pyrazine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and β-diketones.
Carboxylation: The pyrazolo[1,5-a]pyrazine core is then carboxylated using reagents like ethyl chloroformate or ethyl carbonates.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylated compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, hydrochloric acid (HCl)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amides, esters
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate
Uniqueness: Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is unique due to its specific structural features and reactivity profile, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
2070015-34-6 |
---|---|
Molecular Formula |
C9H14ClN3O2 |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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